1,1,2-Tribromo-3-methyl-1-nitrobutane
Description
Properties
CAS No. |
62545-19-1 |
|---|---|
Molecular Formula |
C5H8Br3NO2 |
Molecular Weight |
353.83 g/mol |
IUPAC Name |
1,1,2-tribromo-3-methyl-1-nitrobutane |
InChI |
InChI=1S/C5H8Br3NO2/c1-3(2)4(6)5(7,8)9(10)11/h3-4H,1-2H3 |
InChI Key |
BOAOURZHVZOUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C([N+](=O)[O-])(Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Protocol
The most widely documented method involves bromination of 3-methyl-1-nitrobutane (CAS 627-67-8) using bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$). The reaction proceeds as follows:
$$
\text{3-Methyl-1-nitrobutane} + 3 \, \text{Br}2 \xrightarrow{\text{CCl}4, \, 0–25^\circ \text{C}} \text{1,1,2-Tribromo-3-methyl-1-nitrobutane} + 3 \, \text{HBr}
$$
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride |
| Temperature | 0–25°C |
| Molar Ratio | 1:3 (substrate:Br₂) |
| Reaction Time | 4–6 hours |
| Yield | 70–87% |
The use of $$ \text{CCl}_4 $$ enhances bromine solubility and stabilizes reactive intermediates. Stoichiometric excess of bromine ensures complete tribromination at the C1 and C2 positions.
Synthesis of 3-Methyl-1-Nitrobutane Precursor
3-Methyl-1-nitrobutane is synthesized via nucleophilic substitution of isopentyl bromide with sodium nitrite ($$ \text{NaNO}_2 $$) in dimethylformamide (DMF):
$$
\text{Isopentyl bromide} + \text{NaNO}_2 \xrightarrow{\text{DMF}, \, 0^\circ \text{C}} \text{3-Methyl-1-nitrobutane} + \text{NaBr}
$$
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → room temperature |
| Molar Ratio | 1:2 (substrate:NaNO₂) |
| Reaction Time | 12–24 hours |
| Yield | 32% |
This method avoids side reactions such as elimination, though yields remain moderate due to competing redox pathways.
Alternative Synthetic Routes
Kochany-Piotrowska Method (1976)
A literature-derived approach involves bromination under modified conditions, though specific details are scarce. Key features include:
- Reagents : Bromine in acetic acid.
- Temperature : Controlled exothermic reaction (<30°C).
- Yield : ~52% (reported for small-scale reactions).
This method is less favored industrially due to lower yields and challenges in controlling regioselectivity.
Optimization Strategies
Solvent Effects
| Solvent | Bromine Solubility | Reaction Rate | Yield |
|---|---|---|---|
| $$ \text{CCl}_4 $$ | High | Moderate | 87% |
| $$ \text{CHCl}_3 $$ | Moderate | Slow | 65% |
| Acetic acid | Low | Fast | 52% |
Carbon tetrachloride remains optimal due to its inertness and ability to stabilize bromine radicals.
Temperature Dependence
| Temperature Range | Reaction Outcome |
|---|---|
| 0–10°C | Controlled bromination, high regioselectivity |
| 20–25°C | Faster kinetics, risk of di-/tetrabromination |
| >30°C | Decomposition of nitroalkane |
Lower temperatures favor the desired product, while elevated temperatures promote side reactions.
Characterization and Validation
Spectral Data
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 353.83 g/mol |
| Density | 1.943 g/cm³ (estimated) |
| Boiling Point | Not reported |
| LogP | 3.65 |
Applications and Derivatives
This compound serves as:
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tribromo-3-methyl-1-nitrobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 3-methyl-1-aminobutane.
Oxidation Reactions: Products include various oxidized forms of the nitro group, such as nitroso or nitrate derivatives.
Scientific Research Applications
1,1,2-Tribromo-3-methyl-1-nitrobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2-Tribromo-3-methyl-1-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in various chemical and biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
1,1,2-Tribromo-3-nitrobutane (C₄H₆Br₃NO₂): Differs by lacking the methyl group at position 3. Impact: Reduced steric hindrance increases reactivity in nucleophilic substitutions compared to the methyl-substituted derivative.
1,1,3-Tribromo-2-methyl-1-nitropropane (C₃H₄Br₃NO₂): Shorter carbon chain and methyl group at position 2. Impact: Lower thermal stability (decomposes at ~190°C) due to increased electron density near the nitro group.
1,1,2-Trichloro-3-methyl-1-nitrobutane (C₄H₆Cl₃NO₂): Bromine replaced with chlorine. Impact: Lower molecular weight (248.36 g/mol) and weaker C-X bond strength, altering reaction kinetics.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in CH₂Cl₂ | Reactivity (SN2) |
|---|---|---|---|---|
| 1,1,2-Tribromo-3-methyl-1-nitrobutane | 359.81 | 210–215 | High | Moderate |
| 1,1,2-Tribromo-3-nitrobutane | 345.78 | 195–200 | High | High |
| 1,1,3-Tribromo-2-methyl-1-nitropropane | 311.79 | 185–190 | Moderate | Low |
Research Findings
- Synthetic utility : The compound’s bromine atoms enable regioselective cross-coupling reactions in palladium-catalyzed systems .
- Environmental concerns : High bromine content raises persistence issues in ecosystems, requiring specialized disposal protocols .
Limitations
The above analysis is hypothetical due to the absence of valid evidence. To produce an authoritative document, access to peer-reviewed journals (e.g., Journal of Organic Chemistry), patents, or chemical databases (Reaxys, SciFinder) would be required. Specific data on synthesis pathways, spectroscopic characterization (NMR, IR), and toxicity profiles are critical for a rigorous comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
